2,4-Dibromophenyl thiophene-2-carboxylate
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Overview
Description
2,4-Dibromophenyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenyl thiophene-2-carboxylate typically involves the bromination of phenyl thiophene-2-carboxylate. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination reactions using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, typically under inert atmosphere and low temperatures.
Oxidation: Hydrogen peroxide, potassium permanganate, usually in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, often in anhydrous conditions.
Major Products
Scientific Research Applications
2,4-Dibromophenyl thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the thiophene ring play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl thiophene-2-carboxylate
- 4-Bromophenyl thiophene-2-carboxylate
- 2,5-Dibromothiophene
Properties
Molecular Formula |
C11H6Br2O2S |
---|---|
Molecular Weight |
362.04 g/mol |
IUPAC Name |
(2,4-dibromophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H6Br2O2S/c12-7-3-4-9(8(13)6-7)15-11(14)10-2-1-5-16-10/h1-6H |
InChI Key |
BANDEXXSUDRQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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